

Adibelivir (IM-250): A Technical Guide to a Novel Helicase-Primase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Adibelivir (IM-250) is a potent, orally bioavailable small molecule inhibitor of the herpes simplex virus (HSV) helicase-primase complex, a critical component of the viral DNA replication machinery. Developed by Innovative Molecules GmbH, Adibelivir represents a promising therapeutic candidate for the treatment of HSV infections, including those resistant to current standard-of-care nucleoside analogs. Its distinct chemical structure, featuring a sulfoximine moiety instead of a sulfonamide and a 2,5-difluorobenzene ring, contributes to a favorable pharmacokinetic profile, notably its enhanced penetration of the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data of Adibelivir.

Chemical Structure and Physicochemical Properties

Adibelivir is a synthetic molecule with the IUPAC name (S)-2-(2',5'-difluoro-[1,1'-biphenyl]-4-yl)-N-methyl-N-(4-methyl-5-(S-methylsulfonimidoyl)thiazol-2-yl)acetamide.[1] Its development was a targeted effort to improve upon earlier helicase-primase inhibitors like pritelivir by replacing the sulfonamide group with a sulfoximine to mitigate off-target effects and modifying the pyridine ring to a 2,5-difluorobenzene ring to enhance nervous system penetration, a key site of latent HSV infection.

Below is a 2D representation of the chemical structure of **Adibelivir** (IM-250):



Chemical structure of Adibelivir (IM-250)

Table 1: Physicochemical Properties of Adibelivir (IM-250)

Property	Value	Reference
IUPAC Name	(S)-2-(2',5'-difluoro-[1,1'-biphenyl]-4-yl)-N-methyl-N-(4-methyl-5-(S-methylsulfonimidoyl)thiazol-2-yl)acetamide	[1]
Synonyms	IM-250, Adibelivirum	[1]
CAS Number	2305750-23-4	[1]
Molecular Formula	C20H19F2N3O2S2	[1]
Molecular Weight	435.51 g/mol	[1]
SMILES String	O=C(N(C)C1=NC(C)=C(INVALID-LINK (C)=O)S1)CC2=CC=C(C3=CC (F)=CC=C3F)C=C2	[1]
Appearance	Not specified	
Solubility	Not specified	_
рКа	Not specified	

Mechanism of Action

Adibelivir targets the herpes simplex virus helicase-primase complex, which is composed of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (accessory protein).[2][3] This complex is essential for viral DNA replication. The helicase (UL5) unwinds the double-stranded viral DNA, while the primase (UL52) synthesizes short RNA primers required for the initiation of DNA synthesis by the viral DNA polymerase.

Adibelivir acts as an uncompetitive inhibitor, binding to the helicase-primase complex and stabilizing its interaction with the DNA substrate.[4][5] This prevents the progression of the



helicase and primase catalytic cycles, effectively halting viral DNA replication.[4] This mechanism of action is distinct from that of nucleoside analogs, such as acyclovir, which target the viral DNA polymerase. This difference provides a therapeutic advantage against HSV strains that have developed resistance to polymerase inhibitors.

Mechanism of Action of Adibelivir (IM-250) **HSV DNA Replication Fork** dsDNA Adibelivir (IM-250) unwinds Inhibits Helicase-Primase Complex (UL5-UL52-UL8) synthesizes Result Inhibition of Viral Leading Strand Template Lagging Strand Template RNA Primer initiates DNA Polymerase synthesizes Okazaki Fragment

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Caption: Mechanism of **Adibelivir** (IM-250) targeting the HSV helicase-primase complex.

In Vitro Antiviral Activity

Adibelivir has demonstrated potent and broad-spectrum activity against both HSV-1 and HSV-2 in cell culture.

Table 2: In Vitro Antiviral Activity of Adibelivir (IM-250)

Virus Strain	Cell Line	IC50 (nM)	Reference
HSV-1 (Strain C11)	Vero	19	[6]
HSV-2 (Strain MS)	Vero	28	[6]
HSV-1 (Clinical Isolate)	Vero	~20	[6]

In Vivo Efficacy

Preclinical studies in animal models have shown that **Adibelivir** is highly effective in treating HSV infections and reducing recurrent disease.

Table 3: In Vivo Efficacy of Adibelivir (IM-250)



Animal Model	Virus	Dosing Regimen	Key Findings	Reference
BALB/c Mice (intranasal infection)	HSV-1	4-10 mg/kg, oral	Significantly increased survival rate, reduced clinical scores and viral load in lungs and brains.	[6]
Swiss Webster Mice (corneal infection)	HSV-1 (Strain 17VP16pLacZ)	10 mg/kg, oral gavage (single dose)	Blocked viral reactivation in 100% of mice.	[6]
Hartley Guinea Pigs (intravaginal infection)	HSV-2 (MS strain)	150-500 mg/kg, oral (weekly for 12 weeks)	Inhibited subsequent relapses after 4- 7 cycles. After 7 cycles, no further recurrences were observed.	[6]

Pharmacokinetics

A key feature of **Adibelivir** is its ability to penetrate the nervous system, where HSV establishes latency. This is a significant advantage over many other antiherpetic drugs.

Table 4: Pharmacokinetic Parameters of Adibelivir (IM-250) in Preclinical Species



Specie s	Route	Dose	Cmax	Tmax	AUC	Half- life	Nervo us Syste m/Plas ma Ratio	Refere nce
Mouse	Oral	10 mg/kg	-	-	-	-	-	[6]
Rat	-	-	-	-	-	-	0.5 - 4	[7][8]
Guinea Pig	Oral	-	-	-	-	-	0.5 - 4	[7][8]
Dog	-	-	-	-	-	-	0.5 - 4	[7][8]
Rabbit	-	-	-	-	-	-	0.5 - 4	[7][8]

Note: Specific Cmax, Tmax, AUC, and half-life values from published literature are not readily available. The nervous system to plasma ratio highlights the significant distribution to this key tissue.

Experimental Protocols In Vitro Antiviral Assay (General Protocol)

A plaque reduction assay is a common method to determine the in vitro antiviral activity of a compound.

- Cell Seeding: Vero cells are seeded in multi-well plates and allowed to form a confluent monolayer.
- Virus Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2.
- Compound Treatment: Serial dilutions of **Adibelivir** are added to the infected cells.
- Incubation: The plates are incubated to allow for virus replication and plaque formation.



- Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in the treated wells is compared to the untreated control wells.
- IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of **Adibelivir** that reduces the number of plaques by 50%.

In Vivo Guinea Pig Model of Genital Herpes (General Protocol)

- Animal Model: Female Hartley guinea pigs are used.
- Virus Inoculation: Animals are infected intravaginally with a clinical isolate of HSV-2 (e.g., MS strain).
- Treatment: Adibelivir is administered orally, often mixed with chow or via gavage, at specified doses and schedules.[9]
- Monitoring: Animals are monitored daily for the development of herpetic lesions, and the severity of the disease is scored. Vaginal swabs can be collected to quantify viral shedding.
- Endpoint Analysis: Key endpoints include the reduction in primary disease severity, the frequency and severity of recurrent lesions, and the amount of viral shedding.



Workflow for In Vivo Efficacy Testing in Guinea Pig Model Start Acclimatize Female Hartley Guinea Pigs Intravaginal Inoculation with HSV-2 Randomize into **Treatment Groups** Oral Administration of Oral Administration of Adibelivir (IM-250) Vehicle Control Daily Monitoring: - Lesion Scores Viral Shedding (Swabs) Data Collection and Analysis End

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Caption: A generalized workflow for assessing the in vivo efficacy of **Adibelivir** in a guinea pig model of genital herpes.

Resistance

Resistance to helicase-primase inhibitors can emerge through mutations in the viral genes encoding the helicase (UL5) and primase (UL52) subunits.[10][11] Specific mutations associated with resistance to other helicase-primase inhibitors have been identified, and cross-resistance studies are crucial in the development of new compounds in this class.

Conclusion

Adibelivir (IM-250) is a promising second-generation helicase-primase inhibitor with potent anti-HSV activity and a favorable pharmacokinetic profile, particularly its ability to penetrate the nervous system. Its distinct mechanism of action makes it a valuable candidate for treating HSV infections, including those resistant to existing therapies. Further clinical development will be crucial to fully elucidate its therapeutic potential in humans.

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